
1-Naphthalenecarbonitrile, 4-(3,4-dihydroxy-1-pyrrolidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthalenecarbonitrile, 4-(3,4-dihydroxy-1-pyrrolidinyl)- is a chemical compound with the molecular formula C15H14N2O2. This compound is characterized by the presence of a naphthalene ring substituted with a carbonitrile group and a pyrrolidinyl group that has two hydroxyl groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenecarbonitrile, 4-(3,4-dihydroxy-1-pyrrolidinyl)- typically involves the reaction of naphthalenecarbonitrile with a pyrrolidinyl derivative under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Industrial production also involves purification steps like recrystallization or chromatography to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1-Naphthalenecarbonitrile, 4-(3,4-dihydroxy-1-pyrrolidinyl)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups on the pyrrolidinyl ring can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Products include ketones or carboxylic acids.
Reduction: The major product is the corresponding amine.
Substitution: Substituted derivatives of the original compound.
Applications De Recherche Scientifique
1-Naphthalenecarbonitrile, 4-(3,4-dihydroxy-1-pyrrolidinyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Naphthalenecarbonitrile, 4-(3,4-dihydroxy-1-pyrrolidinyl)- involves its interaction with specific molecular targets. The hydroxyl groups on the pyrrolidinyl ring can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of these proteins. The carbonitrile group can also participate in interactions with nucleophilic sites on proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Naphthalenecarbonitrile, 4-amino-: Similar structure but with an amino group instead of the pyrrolidinyl group.
1-Naphthalenecarbonitrile, 4-hydroxy-: Similar structure but with a hydroxyl group instead of the pyrrolidinyl group.
Uniqueness
1-Naphthalenecarbonitrile, 4-(3,4-dihydroxy-1-pyrrolidinyl)- is unique due to the presence of both the pyrrolidinyl ring and the hydroxyl groups, which confer specific chemical and biological properties not found in its analogs. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
870888-74-7 |
|---|---|
Formule moléculaire |
C15H14N2O2 |
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
4-(3,4-dihydroxypyrrolidin-1-yl)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C15H14N2O2/c16-7-10-5-6-13(12-4-2-1-3-11(10)12)17-8-14(18)15(19)9-17/h1-6,14-15,18-19H,8-9H2 |
Clé InChI |
ISANUUJYDZPIRB-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(CN1C2=CC=C(C3=CC=CC=C32)C#N)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[2-(4-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B14180972.png)

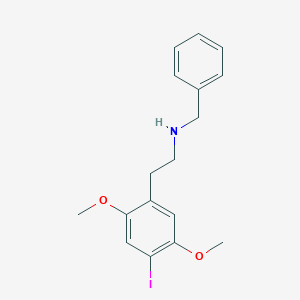
![N-(2-Aminoethyl)-4-[(3-amino-3-oxopropyl)amino]benzamide](/img/structure/B14181001.png)

![2-Ethyl-7-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione](/img/structure/B14181006.png)
![(2-Ethoxyphenyl)[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14181009.png)
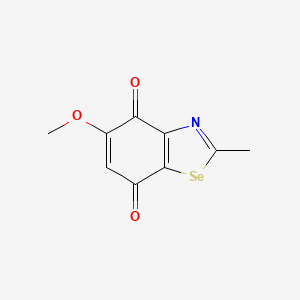
amino}benzonitrile](/img/structure/B14181021.png)
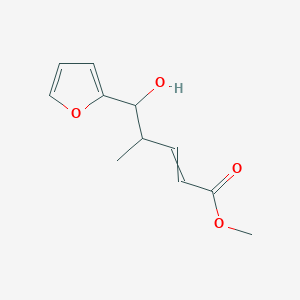

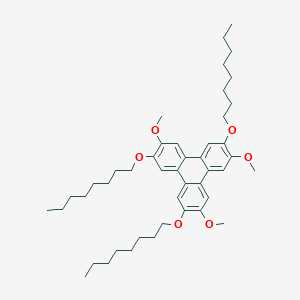
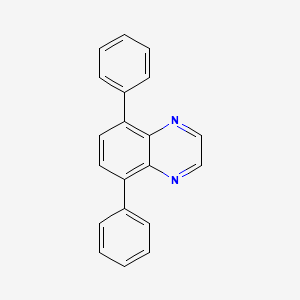
![N,N,3-Trimethyl-1-phenyl-1H-pyrazolo[3,4-B]quinoxalin-6-amine](/img/structure/B14181031.png)
